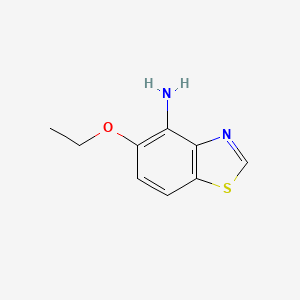

5-Ethoxy-1,3-benzothiazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2OS |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

5-ethoxy-1,3-benzothiazol-4-amine |

InChI |

InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-9(8(6)10)11-5-13-7/h3-5H,2,10H2,1H3 |

InChI Key |

WFPYFKQNQOGCJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)SC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethoxy 1,3 Benzothiazol 4 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 5-Ethoxy-1,3-benzothiazol-4-amine (I), the primary disconnections focus on the formation of the heterocyclic thiazole (B1198619) ring, which is a common strategy in benzothiazole (B30560) synthesis. researchgate.net

Two principal retrosynthetic pathways are considered:

Pathway A: Disconnection of the C-S and C-N bonds of the thiazole ring. This approach, central to the Hugershoff reaction, leads to a substituted aniline precursor (II). researchgate.net The thiazole ring's sulfur and C2-nitrogen atoms are introduced via a thiocyanate salt. This is a convergent approach where the key aniline intermediate already possesses the required amino and ethoxy substituents.

Pathway B: Disconnection of the C-S bond adjacent to the benzene (B151609) ring. This pathway is characteristic of the Jacobsen cyclization method. researchgate.net It leads to an N-arylthioamide (or thiobenzanilide) intermediate (III). This intermediate is designed to undergo intramolecular oxidative cyclization to form the target benzothiazole ring.

Figure 1: Key retrosynthetic disconnections for this compound.

Figure 1: Key retrosynthetic disconnections for this compound.Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound relies heavily on the efficient preparation of appropriately functionalized precursors. This involves strategic introduction and manipulation of nitro, amino, and ethoxy groups on an aromatic scaffold.

The synthesis of the key aniline precursor, 3-ethoxy-2-nitroaniline, typically starts from a more readily available substituted benzene derivative. A plausible route begins with 2-chloro-6-nitrophenol.

Introduction of the Ethoxy Group: The phenolic hydroxyl group is converted to an ethoxy group via Williamson ether synthesis.

Introduction of the Amino Group: The chlorine atom is replaced by an amino group through nucleophilic aromatic substitution.

Reduction to Diamine: The nitro group is subsequently reduced to an amine to yield 3-ethoxyphenylene-1,2-diamine, a precursor for the cyclization step. Common reducing agents include tin or zinc in acidic media or catalytic hydrogenation. msu.edu

For the synthesis of thioamide precursors, an N-acylated aniline is typically reacted with a thionating agent. Lawesson's reagent is a common choice for converting the amide's carbonyl group into a thiocarbonyl. rjpbcs.com

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Williamson Ether Synthesis | C2H5Br, K2CO3 | 2-chloro-1-ethoxy-3-nitrobenzene |

| 2 | Nucleophilic Aromatic Substitution | NH3 | 2-ethoxy-6-nitroaniline |

| 3 | Thioacylation | Thioacylating agent | N-(2-ethoxy-6-nitrophenyl)thioacetamide |

Table 1: Illustrative steps for the synthesis of a thioamide precursor.

The introduction of an ethoxy group onto the aromatic ring is a critical functional group interconversion. The primary methods depend on the nature of the available starting materials.

Williamson Ether Synthesis: This is the most common and direct method when a phenol precursor is available. The phenol is deprotonated with a mild base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently electron-deficient and possesses a good leaving group (e.g., F, Cl, NO₂) ortho or para to a strong electron-withdrawing group, direct introduction of an ethoxy group is possible using sodium ethoxide.

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction allows for the formation of aryl ethers from aryl halides or triflates and alcohols. It is a versatile method that works under milder conditions than traditional SNAr reactions.

Cyclization Reactions for Benzothiazole Ring Formation

The final and defining step in the synthesis is the construction of the benzothiazole ring system. This is typically achieved through cyclization of the prepared precursors.

This method, often referred to as the Hugershoff synthesis, involves the reaction of an aniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent like bromine. researchgate.netindexcopernicus.com The reaction proceeds through the in-situ formation of thiocyanogen ((SCN)₂), which electrophilically attacks the aniline. researchgate.net

For the synthesis of this compound, the precursor 3-ethoxyaniline-1,2-diamine would be treated with potassium thiocyanate and bromine in a suitable solvent like acetic acid. The reaction involves the formation of an intermediate arylthiourea which then undergoes oxidative cyclization. researchgate.netrjpbcs.com

| Precursor | Reagents | Key Features | Reference |

| Substituted Aniline | KSCN or NaSCN, Br₂ or H₂SO₄ | Forms a 2-aminobenzothiazole directly. | indexcopernicus.com, researchgate.net |

| 3-chloro-4-fluoroaniline | KSCN, Bromine | Catalytic bromine facilitates cyclization. | indexcopernicus.com |

| 4-substituted anilines | KSCN, Bromine | Oxidative cyclization of resultant thioureas. | researchgate.net |

Table 2: Examples of Benzothiazole Synthesis using Thiocyanates.

The Jacobsen cyclization is a classic and highly effective method for synthesizing benzothiazoles from N-arylthioamides. researchgate.net This intramolecular reaction involves the formation of a C-S bond through oxidation. Potassium ferricyanide [K₃Fe(CN)₆] in an alkaline medium is the most commonly used oxidizing agent for this transformation. researchgate.net

In the context of synthesizing the target molecule, a precursor such as N-(4-amino-3-ethoxyphenyl)thioacetamide would undergo intramolecular cyclization. The reaction is initiated by the oxidation of the thioamide, leading to a radical intermediate that cyclizes onto the aromatic ring ortho to the nitrogen atom, ultimately forming the stable benzothiazole product after rearomatization. researchgate.net This method is particularly useful for preparing 2-substituted benzothiazoles. mdpi.com

| Precursor Type | Oxidizing Agent | Reaction Name | Key Features |

| Thiobenzanilide | Potassium ferricyanide [K₃Fe(CN)₆] | Jacobsen Cyclization | Radical cyclization mechanism. researchgate.net |

| Thioformanilide | Chloranil, Irradiation | Photochemical Cyclization | Involves hydrogen atom abstraction by triplet chloranil. mdpi.com |

| Thioanilide | Visible light, Photoredox catalyst | Aerobic Oxidative Cyclization | Uses molecular oxygen as the terminal oxidant. organic-chemistry.org |

Table 3: Common Oxidative Cyclization Methods for Benzothiazole Synthesis.

Amination Strategies at the C4 Position

The introduction of an amine group at the C4 position of the 5-ethoxy-1,3-benzothiazole scaffold is a critical step in the synthesis of the target compound. This can be achieved through various amination strategies, including direct amination or the reduction of suitable precursors.

Direct amination involves the direct introduction of an amino group onto the benzothiazole ring at the C4 position. This can be a challenging transformation and often requires specific reaction conditions and catalytic systems. One potential approach involves nucleophilic aromatic substitution (SNAr) reactions, where a leaving group at the C4 position is displaced by an amine source. However, the reactivity of the benzothiazole ring and the position of the ethoxy group can influence the feasibility and regioselectivity of such reactions.

Another strategy for direct amination is the use of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. In the context of this compound synthesis, a precursor with a suitable leaving group (e.g., a halogen) at the C4 position would be required. The reaction would then be carried out in the presence of a palladium or copper catalyst, a suitable ligand, and a base to facilitate the coupling with an ammonia equivalent or a protected amine. Recent advancements in this area have focused on developing more efficient and versatile catalytic systems for the amination of heteroaromatic compounds nih.gov.

A more common and often more reliable approach to introducing the C4-amino group is through the reduction of a corresponding nitro or azido precursor. This two-step process involves the initial introduction of a nitro (-NO2) or azido (-N3) group at the C4 position, followed by its reduction to the desired amine (-NH2).

The nitration of 5-ethoxy-1,3-benzothiazole would be the first step in this sequence. This is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the ethoxy group and the thiazole ring will influence the position of nitration. Careful control of reaction conditions is necessary to achieve selective nitration at the C4 position and avoid the formation of unwanted isomers.

Once the 4-nitro-5-ethoxy-1,3-benzothiazole precursor is obtained, it can be reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (Na2S2O4) are also effective for the reduction of aromatic nitro groups chemrxiv.org.

Similarly, if a 4-azido-5-ethoxy-1,3-benzothiazole precursor is synthesized, it can be readily reduced to the amine. The Staudinger reaction, using triphenylphosphine (PPh3) followed by hydrolysis, is a mild and efficient method for this conversion. Catalytic hydrogenation is also a viable option for the reduction of azides.

Table 1: Comparison of Amination Strategies

| Strategy | Precursor | Key Reagents/Catalysts | Advantages | Challenges |

| Direct Amination | 4-Halo-5-ethoxy-1,3-benzothiazole | Pd or Cu catalyst, Ligand, Base (Buchwald-Hartwig) | Fewer synthetic steps | Requires specific precursors, Catalyst optimization may be needed |

| Reduction of Nitro Precursor | 4-Nitro-5-ethoxy-1,3-benzothiazole | H2/Pd/C, SnCl2/HCl, Fe/CH3COOH | Reliable and well-established methods | Requires a nitration step, Potential for over-reduction |

| Reduction of Azido Precursor | 4-Azido-5-ethoxy-1,3-benzothiazole | PPh3/H2O (Staudinger), H2/Pd/C | Mild reaction conditions | Synthesis of the azido precursor can be hazardous |

Modern Synthetic Innovations and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally friendly synthetic methodologies in organic chemistry. These principles of "green chemistry" are being increasingly applied to the synthesis of heterocyclic compounds like this compound.

Modern synthetic chemistry heavily relies on the use of catalysts to improve reaction rates, yields, and selectivity. For the synthesis of benzothiazole derivatives, various catalytic systems have been explored. As mentioned earlier, palladium- and copper-based catalysts are crucial for cross-coupling reactions in direct amination strategies. Research is ongoing to develop more active and stable catalysts that can function at lower loadings and under milder conditions.

Furthermore, the development of heterogeneous catalysts is a key area of interest in green chemistry. Heterogeneous catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, metal nanoparticles supported on solid materials can be effective catalysts for various transformations, including reductions and cross-coupling reactions.

Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents. A major goal of green chemistry is to reduce or eliminate the use of such solvents. Solvent-free reactions, where the reactants are mixed directly without a solvent, can significantly reduce the environmental impact of a chemical process.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. tandfonline.comingentaconnect.comsemanticscholar.orgscielo.brias.ac.in Microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. semanticscholar.orgscielo.br This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including benzothiazoles. tandfonline.comingentaconnect.comsemanticscholar.orgscielo.brias.ac.in The synthesis of benzothiazole derivatives through the condensation of 2-aminothiophenols with aldehydes or other precursors can be significantly expedited using microwave irradiation, often in the absence of a solvent or in a green solvent like water or ethanol. tandfonline.comscielo.br

Table 2: Green Chemistry Approaches in Benzothiazole Synthesis

| Approach | Description | Advantages |

| Catalytic Methods | Use of catalysts to improve reaction efficiency. | Higher yields, milder conditions, potential for catalyst recycling. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Reduced waste, lower environmental impact, simplified workup. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, increased yields, improved energy efficiency. semanticscholar.orgscielo.br |

Chemical Reactivity and Transformation of 5 Ethoxy 1,3 Benzothiazol 4 Amine

Reactivity of the Amine Functionality

The primary aromatic amine group at the 4-position is a key site for a variety of chemical reactions, owing to the lone pair of electrons on the nitrogen atom, which renders it nucleophilic.

While the amino group itself is more likely to act as a nucleophile, it can be transformed into a diazonium group, which is an excellent leaving group in nucleophilic aromatic substitution reactions. This indirect pathway allows for the introduction of a wide range of nucleophiles onto the benzothiazole (B30560) ring.

The nucleophilic amine readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding N-acylated product. youtube.com This reaction is generally efficient and proceeds under mild conditions.

Table 1: Illustrative Acylation Reaction of 5-Ethoxy-1,3-benzothiazol-4-amine

| Acylating Agent | Base | Solvent | Product |

| Acetic Anhydride | Pyridine | Dichloromethane | N-(5-Ethoxy-1,3-benzothiazol-4-yl)acetamide |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | N-(5-Ethoxy-1,3-benzothiazol-4-yl)benzamide |

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamide. semanticscholar.org These reactions are important for the synthesis of various derivatives with potential biological activities.

Table 2: Illustrative Sulfonylation Reaction of this compound

| Sulfonylating Agent | Base | Solvent | Product |

| p-Toluenesulfonyl chloride | Pyridine | Chloroform | N-(5-Ethoxy-1,3-benzothiazol-4-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | Triethylamine | Dichloromethane | N-(5-Ethoxy-1,3-benzothiazol-4-yl)methanesulfonamide |

The primary aromatic amine of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). organic-chemistry.orgkkwagh.edu.in The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling to form highly colored azo compounds. unb.canih.govresearchgate.netcuhk.edu.hk For example, coupling with β-naphthol would yield a deeply colored azo dye.

Sandmeyer Reaction: The diazonium group can be replaced by various substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, using copper(I) salts as catalysts in the Sandmeyer reaction. This provides a powerful method for the functionalization of the benzothiazole ring at the 4-position.

Table 3: Illustrative Transformations of Diazotized this compound

| Reagent | Reaction Type | Product |

| β-Naphthol | Azo Coupling | 1-((5-Ethoxy-1,3-benzothiazol-4-yl)diazenyl)naphthalen-2-ol |

| Copper(I) Chloride | Sandmeyer | 4-Chloro-5-ethoxy-1,3-benzothiazole |

| Copper(I) Bromide | Sandmeyer | 4-Bromo-5-ethoxy-1,3-benzothiazole |

| Potassium Iodide | Sandmeyer-like | 5-Ethoxy-4-iodo-1,3-benzothiazole |

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.comijmcmed.orguobaghdad.edu.iqresearchgate.net This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting Schiff bases are often crystalline solids and are important intermediates in organic synthesis.

Table 4: Illustrative Condensation Reactions of this compound

| Carbonyl Compound | Catalyst | Product (Schiff Base) |

| Benzaldehyde | Acetic Acid | (E)-N-(5-Ethoxy-1,3-benzothiazol-4-yl)-1-phenylmethanimine |

| Acetone | p-Toluenesulfonic acid | N-(5-Ethoxy-1,3-benzothiazol-4-yl)propan-2-imine |

Reactivity of the Benzothiazole Heterocycle

The benzothiazole ring system itself can participate in chemical reactions, most notably electrophilic aromatic substitution on the benzene (B151609) portion of the heterocycle.

The benzene ring of the benzothiazole nucleus is susceptible to electrophilic attack. The directing effects of the substituents on the ring, namely the fused thiazole (B1198619) ring, the ethoxy group, and the amino group, will determine the position of substitution. The amino group is a powerful activating group and is ortho-, para-directing. The ethoxy group is also an activating, ortho-, para-directing group. The thiazole ring is generally considered to be deactivating. The interplay of these effects will dictate the regioselectivity of the substitution.

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst.

Nitration: Nitration can be accomplished by using a mixture of concentrated nitric acid and sulfuric acid. google.comrsc.orgwebassign.net The nitro group is a versatile functional group that can be further transformed, for instance, by reduction to an amino group.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group onto the aromatic ring, typically using fuming sulfuric acid.

The precise positions of substitution in these reactions would need to be determined experimentally, as the directing effects of the multiple substituents can lead to a mixture of products. However, based on the strong activating and directing influence of the amino and ethoxy groups, substitution is most likely to occur at the positions ortho and para to these groups that are not already substituted.

Nucleophilic Attack on the Thiazole Ring

While specific studies on nucleophilic attack on the thiazole ring of this compound are not extensively documented, the general reactivity of related benzothiazole systems provides insights into potential transformations. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, can be susceptible to nucleophilic attack under certain conditions, potentially leading to ring-opening or rearrangement reactions.

In related, more complex heterocyclic systems containing a 1,4-benzothiazine moiety, nucleophilic attack has been shown to induce a ring contraction, yielding a 1,3-benzothiazole derivative. This process is initiated by the attack of a nucleophile on an electrophilic carbon atom within the thiazine ring, leading to the cleavage of a sulfur-carbon bond and subsequent intramolecular cyclization to form the more stable benzothiazole ring. nih.govbeilstein-journals.org While this is not a direct nucleophilic attack on a pre-existing benzothiazole ring, it demonstrates the susceptibility of related sulfur-nitrogen heterocycles to nucleophile-induced transformations.

For this compound itself, the presence of the electron-donating amino and ethoxy groups on the benzene ring would generally be expected to decrease the electrophilicity of the thiazole ring, making it less susceptible to nucleophilic attack compared to unsubstituted or electron-deficient benzothiazoles. However, reactions with very strong nucleophiles or under forcing conditions could potentially lead to interactions with the thiazole ring.

Ring-Opening and Rearrangement Reactions

The benzothiazole ring is generally a stable aromatic system. However, under specific and often harsh reaction conditions, ring-opening and rearrangement reactions can occur. For instance, reactions of 2,3-dihydro-1,5-benzothiazepines with ethoxycarbonylcarbene have been reported to undergo complex rearrangements that result in both ring-opening and ring-contraction products. While this pertains to a different class of sulfur-nitrogen heterocycles, it highlights the potential for complex transformations within related systems. researchgate.net

In the context of this compound, such reactions are not well-documented in the scientific literature. It is plausible that strong reducing agents or certain reactive intermediates could initiate the cleavage of the thiazole ring. For example, reductive cleavage of the carbon-sulfur bond is a known reaction for some sulfur heterocycles.

Transformations Involving the Ethoxy Group

The ethoxy group (-OCH2CH3) attached to the benzothiazole core is a key functional group that can undergo characteristic reactions of an aryl alkyl ether.

Ether Cleavage Reactions

One of the most significant reactions of ethers, including the ethoxy group in the target molecule, is their cleavage by strong acids. masterorganicchemistry.comlibretexts.org This reaction typically involves the use of strong hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com

The mechanism of ether cleavage is initiated by the protonation of the ether oxygen atom by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following this protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms, leading to the cleavage of the carbon-oxygen bond. masterorganicchemistry.commasterorganicchemistry.com

For an aryl alkyl ether like this compound, the cleavage will always result in the formation of a phenol and an alkyl halide. This is because the carbon-oxygen bond between the aromatic ring and the oxygen is stronger than the bond between the alkyl group and the oxygen. Consequently, the nucleophilic attack by the halide ion occurs on the ethyl group, not the aromatic ring. libretexts.org Therefore, the reaction of this compound with a strong acid like HI would be expected to yield 4-amino-1,3-benzothiazol-5-ol and ethyl iodide.

The reaction can proceed via either an SN1 or SN2 mechanism, depending on the nature of the alkyl group. masterorganicchemistry.com In the case of the ethoxy group (a primary alkyl ether), the cleavage is expected to proceed through an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com

Table 1: General Conditions for Acidic Cleavage of Aryl Alkyl Ethers

| Reagent | Typical Conditions | Products from this compound |

| Hydroiodic Acid (HI) | Concentrated, reflux | 4-amino-1,3-benzothiazol-5-ol and Ethyl iodide |

| Hydrobromic Acid (HBr) | Concentrated, reflux | 4-amino-1,3-benzothiazol-5-ol and Ethyl bromide |

| Boron Tribromide (BBr3) | Anhydrous solvent (e.g., CH2Cl2) | 4-amino-1,3-benzothiazol-5-ol and Ethyl bromide |

Oxidation of the Ethoxy Moiety

The oxidation of the ethoxy group in this compound is not a commonly reported transformation. The methylene (B1212753) group adjacent to the ether oxygen is potentially susceptible to oxidation to a carbonyl group, which would lead to the formation of an ester. However, this would likely require specific and strong oxidizing agents, and other parts of the molecule, particularly the amino group and the electron-rich aromatic system, would also be susceptible to oxidation under such conditions.

Oxidation and Reduction Chemistry of the Compound

The presence of the benzothiazole ring system and the primary amino group imparts redox activity to this compound.

Electrochemical Oxidation and Reduction Studies

Specific electrochemical studies on this compound are not found in the reviewed literature. However, the electrochemical behavior of related benzothiazole derivatives and aromatic amines has been investigated, providing a basis for predicting the reactivity of this compound.

The benzothiazole core itself is electrochemically active. Studies on benzothiazole dyes, such as Thioflavin T and BTA-1, have demonstrated that the benzothiazole moiety can undergo electrochemical oxidation. nih.gov The oxidation signals of these dyes have been utilized as a tool to investigate amyloid formation. nih.gov This suggests that the benzothiazole ring in this compound is likely to be oxidizable at an appropriate potential.

Furthermore, the primary aromatic amine group is a well-known electroactive functional group. The electrochemical oxidation of aniline and its derivatives has been extensively studied. mdpi.com This process typically involves the initial one-electron oxidation to form a radical cation, which can then undergo further reactions such as dimerization or polymerization. The presence of the electron-donating ethoxy group and the fused thiazole ring would be expected to influence the oxidation potential of the amino group.

Given the presence of both the benzothiazole ring and the primary aromatic amine, it is anticipated that this compound would exhibit interesting electrochemical oxidation behavior, with the potential for multiple oxidation steps corresponding to the different electroactive centers within the molecule. The exact oxidation potentials and mechanisms would need to be determined through experimental studies such as cyclic voltammetry.

Chemical Oxidation Pathways

The oxidation of this compound can potentially proceed through several pathways, targeting the amino group, the sulfur atom in the thiazole ring, or the benzene ring itself. The specific outcome of an oxidation reaction will be highly dependent on the nature of the oxidizing agent, the reaction conditions, and the steric and electronic effects of the substituents.

The primary amino group is a common site for oxidation in aromatic amines. Depending on the oxidant and reaction conditions, it could be oxidized to a nitroso, nitro, or even undergo oxidative coupling to form azo compounds. However, the presence of the sulfur atom in the thiazole ring introduces another potential site for oxidation. Strong oxidizing agents could potentially oxidize the sulfur to a sulfoxide or a sulfone.

Electrochemical studies on benzothiazole derivatives have shown that the benzothiazole ring system can undergo oxidation. The presence of electron-donating groups, such as the amino and ethoxy groups in this compound, would likely lower the oxidation potential, making the molecule more susceptible to electrochemical oxidation. The specific products of such an oxidation would depend on the electrode material, solvent, and applied potential.

Table 1: Potential Chemical Oxidation Pathways of this compound

| Oxidizing Agent | Potential Reaction Site | Plausible Product(s) | Notes |

| Mild Oxidants (e.g., H₂O₂) | Amino Group | 5-Ethoxy-4-nitroso-1,3-benzothiazole | Oxidation of the amino group is a common pathway for aromatic amines. |

| Strong Oxidants (e.g., KMnO₄) | Amino Group / Sulfur Atom | 5-Ethoxy-4-nitro-1,3-benzothiazole / this compound 1-oxide | Stronger oxidants can lead to higher oxidation states of nitrogen or oxidation of the sulfur atom. |

| Electrochemical Oxidation | Benzothiazole Ring | Dimerized or polymerized products | The specific products are highly dependent on the reaction conditions. |

It is important to note that these are predicted pathways, and experimental verification is necessary to determine the actual products and reaction efficiencies. The interplay between the different functional groups could lead to complex reaction mixtures and unexpected products.

Chemical Reduction Pathways

The reduction of this compound is less straightforward than the reduction of, for example, a corresponding nitro derivative. The amino group is already in a reduced state. Therefore, reduction pathways would likely target the thiazole ring or involve transformations of the existing functional groups under specific reductive conditions.

Catalytic hydrogenation is a powerful technique for the reduction of various functional groups. Under forcing conditions (high pressure and temperature) and in the presence of a suitable catalyst (e.g., Raney Nickel, Palladium on carbon), the benzothiazole ring could potentially be reduced. This could lead to the saturation of the thiazole ring or even ring opening.

Metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reducing agents in organic synthesis. While NaBH₄ is generally a mild reducing agent for aldehydes and ketones, LiAlH₄ is much more reactive and can reduce a wider range of functional groups. The reaction of this compound with these reagents would depend on the specific reaction conditions. It is possible that under certain conditions, the thiazole C=N bond could be susceptible to reduction.

Given the absence of a readily reducible group like a nitro group, the chemical reduction of this compound would likely require specific and potentially harsh conditions. The following table outlines some hypothetical reduction pathways.

Table 2: Potential Chemical Reduction Pathways of this compound

| Reducing Agent/Method | Potential Reaction Site | Plausible Product(s) | Notes |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Thiazole Ring | 5-Ethoxy-2,3-dihydro-1,3-benzothiazol-4-amine | Saturation of the C=N bond in the thiazole ring is a possibility under catalytic hydrogenation. |

| Strong Metal Hydrides (e.g., LiAlH₄) | Thiazole Ring | Ring-opened products | Strong reducing agents might lead to the cleavage of the thiazole ring. |

| Dissolving Metal Reduction (e.g., Na/NH₃) | Benzene Ring | Partially hydrogenated benzene ring derivatives | Birch reduction conditions could potentially reduce the aromatic benzene ring. |

Further experimental investigation is required to elucidate the precise chemical reduction pathways of this compound and to characterize the resulting products. The stability of the benzothiazole ring system under various reductive conditions is a key factor that would determine the outcome of these reactions.

Derivatization Strategies and Scaffold Modification

Design Principles for Novel Benzothiazole (B30560) Derivatives

The design of novel benzothiazole derivatives from 5-Ethoxy-1,3-benzothiazol-4-amine is guided by established principles of medicinal chemistry and scaffold hopping. The goal is to create new chemical entities with enhanced or novel properties by systematically modifying the core structure. A primary strategy involves using the benzothiazole framework as a scaffold to orient functional groups in three-dimensional space, enabling specific interactions with biological targets. nih.govnih.gov For instance, molecular modeling studies have utilized the 2-arylbenzothiazole framework to design selective inhibitors for enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov

The existing 4-amino and 5-ethoxy groups on the starting compound are critical design elements. The amine group serves as a key handle for introducing a wide variety of substituents through well-established reactions, allowing for the exploration of structure-activity relationships (SAR). The ethoxy group, an electron-donating substituent, influences the electronic environment of the aromatic ring, potentially enhancing binding affinity through favorable interactions or by modulating the reactivity of the scaffold. The benzobisthiazole scaffold, for example, has been identified as a novel starting point for developing potent kinase inhibitors. nih.gov This highlights the principle of using privileged scaffolds to accelerate drug discovery.

Functionalization at the Amine Nitrogen

The primary amine at the C4 position is a prime site for derivatization, offering a straightforward path to a diverse library of compounds.

Alkylation and Arylation Reactions

The nucleophilic nature of the 4-amino group allows for N-alkylation and N-arylation reactions. While direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination provides a more controlled approach for introducing specific alkyl groups.

Arylation of the amine, often achieved through Buchwald-Hartwig or Ullmann coupling reactions, connects an aryl or heteroaryl moiety. This strategy is instrumental in extending the molecular framework, allowing the new derivatives to probe larger binding pockets in biological targets or to introduce new functionalities.

Formation of Amides, Ureas, and Thioureas

The reaction of the 4-amino group with acylating agents is a robust method for generating amide derivatives. organic-chemistry.org Acyl chlorides or carboxylic acids, activated with coupling reagents, readily react to form stable amide bonds. organic-chemistry.orgjetir.org This approach is fundamental in many drug discovery programs, as the amide linkage can act as a hydrogen bond donor and acceptor, contributing significantly to target binding.

The synthesis of urea (B33335) and thiourea (B124793) derivatives from this compound is another powerful strategy. mdpi.com Reaction with isocyanates or isothiocyanates provides a direct route to N,N'-disubstituted ureas and thioureas, respectively. mdpi.comnih.gov These functional groups are prevalent in bioactive molecules due to their ability to form strong bidentate hydrogen bonds with protein targets. researchgate.netmdpi.comnih.gov A wide array of commercially available isocyanates and isothiocyanates allows for the systematic exploration of how different substituents impact biological activity. nih.govresearchgate.net For example, novel series of benzothiazole urea and thiourea derivatives have been synthesized and evaluated for cytotoxic and antimicrobial activities. nih.gov

Functionalization at the Benzene (B151609) Ring (C4, C5, C6, C7 Positions)

Modification of the carbocyclic portion of the benzothiazole scaffold allows for fine-tuning of the molecule's steric and electronic properties.

Directed Functionalization via Lithiation or Halogenation

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. semanticscholar.org In this compound, the amino and ethoxy groups can act as directing metalating groups (DMGs), facilitating the removal of a proton from an adjacent position by a strong base like n-butyllithium or lithium diisopropylamide (LDA). semanticscholar.orgdiva-portal.orguwindsor.ca The resulting lithiated intermediate can then be quenched with various electrophiles to introduce new substituents. The relative directing ability of the amine and ethoxy groups would determine the primary site of lithiation, likely at the C6 position.

Electrophilic aromatic substitution, such as halogenation, provides another route to functionalize the benzene ring. The electron-donating nature of the amine and ethoxy groups activates the ring towards substitution, primarily at the ortho and para positions. Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, which then serve as versatile handles for further modifications.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The introduction of a halogen atom onto the benzothiazole ring opens the door to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the halogenated benzothiazole and an organoboron compound, typically a boronic acid or ester. nih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it highly suitable for late-stage functionalization. nih.govniscpr.res.inresearchgate.net A novel ligand-free Suzuki-Miyaura coupling method has even been developed for sterically hindered benzothiazoles. nih.govnih.gov

The Sonogashira reaction couples the halogenated benzothiazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction introduces an alkynyl moiety, a linear and rigid linker that can be used to extend the molecule or to serve as a precursor for other functional groups. youtube.comnih.gov The reaction conditions are generally mild, involving an amine base. wikipedia.org

The Heck reaction involves the coupling of the halogenated benzothiazole with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for vinylation of the aromatic ring, adding valuable building blocks to the core structure. youtube.commdpi.com The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org

Stereoselective Synthesis of Chiral Derivatives

The introduction of stereocenters into the derivatives of this compound is crucial for applications where specific three-dimensional arrangements are required.

Asymmetric synthesis of chiral benzothiazole derivatives can be achieved through several key strategies. One approach is the use of organocatalysis. For example, an L-proline-derived guanidine-amide has been shown to be an effective catalyst for the [4+2] cycloaddition of azlactones with 2-benzothiazolimines, producing benzothiazolopyrimidines with adjacent tertiary and quaternary stereocenters in excellent yields. rsc.org

Another powerful method involves the use of transition metal catalysis. Chiral nickel catalysts, for instance, have been employed in asymmetric carbonylative coupling reactions. acs.org This method allows for the enantioselective synthesis of chiral amides from benzylic halides, amines, and carbon monoxide, and has been applied to the synthesis of chiral NSAID derivatives like (S)-Ibuprofen. acs.org

The synthesis of chiral benzothiazoles can also be accomplished by using chiral starting materials or by separating racemic mixtures. The synthesis of '3a,4,5,6,7,7a-hexahydro-2-phenyl-, cis-' benzothiazole, a stereoisomer of a hexahydrobenzothiazole derivative, highlights the importance of controlling stereochemistry. ontosight.ai

Advanced Spectroscopic and Computational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-Ethoxy-1,3-benzothiazol-4-amine. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.

Elucidation of Complex Structural Motifs in Derivatives

The substitution pattern on the benzothiazole (B30560) core is precisely mapped using NMR. The electron-donating effects of the 4-amino and 5-ethoxy groups significantly influence the chemical shifts of the aromatic protons and carbons. Density Functional Theory (DFT) calculations, which have proven effective for predicting NMR chemical shifts in substituted benzothiazoles, suggest a high degree of correlation between calculated and experimental values. mdpi.comresearchgate.net For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two remaining aromatic protons, the ethoxy group, and the amine protons.

The ¹³C NMR spectrum provides further confirmation of the structure, with characteristic shifts for the carbon atoms of the benzothiazole ring and the ethoxy substituent. Computational studies using the Gauge-Independent Atomic Orbital (GIAO) method are instrumental in assigning these signals accurately. mdpi.comresearchgate.net The chemical shift of the carbon bearing the ethoxy group is particularly sensitive to its conformation relative to the aromatic ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on DFT calculations and data from analogous benzothiazole derivatives. nih.govuq.edu.auresearchgate.net

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| H2 | ¹H | ~8.8 - 9.0 | Singlet (s) | Proton on the thiazole (B1198619) ring. |

| H6 | ¹H | ~6.8 - 7.0 | Doublet (d) | Aromatic proton ortho to the amino group. |

| H7 | ¹H | ~7.2 - 7.4 | Doublet (d) | Aromatic proton meta to the amino group. |

| -NH₂ | ¹H | ~5.0 - 6.0 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| -OCH₂CH₃ | ¹H | ~4.0 - 4.2 | Quartet (q) | Methylene (B1212753) protons of the ethoxy group. |

| -OCH₂CH₃ | ¹H | ~1.3 - 1.5 | Triplet (t) | Methyl protons of the ethoxy group. |

| C2 | ¹³C | ~165 - 170 | - | Carbon in the thiazole ring. |

| C4 | ¹³C | ~135 - 140 | - | Carbon bearing the amino group. |

| C5 | ¹³C | ~145 - 150 | - | Carbon bearing the ethoxy group. |

| C6 | ¹³C | ~110 - 115 | - | Aromatic CH. |

| C7 | ¹³C | ~120 - 125 | - | Aromatic CH. |

| C3a/C7a | ¹³C | Variable | - | Bridgehead carbons, shifts depend on substitution. |

| -OCH₂CH₃ | ¹³C | ~64 - 68 | - | Methylene carbon of the ethoxy group. |

| -OCH₂CH₃ | ¹³C | ~14 - 16 | - | Methyl carbon of the ethoxy group. |

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating conformational exchange processes that occur on the NMR timescale. For this compound, DNMR can be employed to study the rotational dynamics of the ethoxy group. The rotation around the C5-O bond is subject to steric hindrance from the adjacent amino group at C4 and the fused thiazole ring.

At ambient temperatures, this rotation may be fast, resulting in a sharp quartet for the methylene (-OCH₂-) protons. However, at lower temperatures, the rotation could slow sufficiently to make the two methylene protons diastereotopic, leading to a more complex multiplet or two distinct signals. mdpi.com The rate of this rotation can be quantified by analyzing the changes in the NMR lineshape over a range of temperatures, providing valuable thermodynamic data (activation energy, enthalpy, and entropy) for the conformational flip. uni-halle.de Such studies are crucial for understanding the molecule's three-dimensional structure and flexibility in solution.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Studies

Mass spectrometry is a fundamental analytical technique that provides information about a molecule's mass and, through fragmentation, its structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern is highly dependent on the ionization method used. Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak (M⁺˙). Key fragmentation pathways for aliphatic amines often involve α-cleavage, where the largest alkyl group is lost preferentially. miamioh.edu For this molecule, characteristic fragmentation would likely involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ethoxy group to give a stable cation, or the cleavage of the thiazole ring. libretexts.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) provides deeper mechanistic insights into the fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound is selectively isolated and then subjected to collision-induced dissociation (CID). This process generates a series of product ions that reveal the connectivity of the molecule.

For instance, the fragmentation of the primary amino group can proceed via the loss of an NH₂ radical. researchgate.net The study of protonated amino acids by HR-ESI-MS/MS shows that fragmentation often involves losses of small neutral molecules like H₂O and CO. nih.gov By analyzing the daughter ions produced, a detailed fragmentation map can be constructed, which serves as a structural fingerprint for the compound and its derivatives.

Table 2: Predicted Mass Spectrometry Fragments for this compound Predictions based on common fragmentation patterns of aromatic amines and ethers. miamioh.edulibretexts.orgresearchgate.net

| m/z Value (Predicted) | Proposed Fragment | Proposed Neutral Loss |

|---|---|---|

| 194 | [M]⁺˙ | - |

| 179 | [M - CH₃]⁺ | Methyl radical (•CH₃) |

| 165 | [M - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |

| 151 | [M - C₂H₅O]⁺ | Ethoxy radical (•OC₂H₅) |

| 178 | [M - NH₂]⁺ | Amino radical (•NH₂) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, allowing for the identification of functional groups and offering insights into molecular structure and bonding. Computational methods, particularly DFT, are frequently used to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands. mdpi.comcore.ac.ukarxiv.org

For this compound, the IR spectrum is expected to show characteristic absorption bands. The primary amine (-NH₂) group will exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy group will appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-O-C asymmetric and symmetric stretching of the ether linkage are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The benzothiazole ring itself will have a series of characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the S-C bond, which may be weak in the IR spectrum. nih.gov

Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Predictions based on typical functional group frequencies and DFT calculations on related benzothiazole structures. researchgate.netcore.ac.uknih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3450 - 3500 | N-H Asymmetric Stretch | Medium | Weak |

| 3350 - 3400 | N-H Symmetric Stretch | Medium | Weak |

| 3000 - 3100 | Aromatic C-H Stretch | Medium | Strong |

| 2850 - 2980 | Aliphatic C-H Stretch | Strong | Strong |

| 1600 - 1650 | N-H Scissoring (Bending) | Strong | Weak |

| 1550 - 1620 | Aromatic C=C Ring Stretch | Medium-Strong | Strong |

| 1480 - 1580 | C=N Stretch (Thiazole) | Medium-Strong | Medium |

| 1230 - 1270 | Aryl-O Asymmetric Stretch | Strong | Medium |

| 1020 - 1070 | Aryl-O Symmetric Stretch | Medium | Weak |

| 650 - 700 | C-S Stretch | Weak | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, analysis of related structures, such as those of other substituted 2-aminobenzothiazoles, allows for a predictive description. researchgate.net

It is anticipated that the benzothiazole ring system will be largely planar. The primary amine at the 4-position is a potent hydrogen bond donor, while the nitrogen atom in the thiazole ring (N3) is a potential hydrogen bond acceptor. This arrangement strongly suggests the formation of intermolecular hydrogen bonds in the crystal lattice. These interactions could lead to the formation of centrosymmetric dimers or one-dimensional chains, which are common motifs in the crystal packing of amino-substituted benzothiazoles. researchgate.net The conformation of the ethoxy group at the 5-position will be influenced by these packing forces, likely adopting a low-energy orientation that minimizes steric clash while potentially participating in weaker C-H···π interactions.

Table 4: Predicted Crystallographic Parameters and Interactions for this compound Predictions based on known crystal structures of amidino- and amino-substituted benzothiazoles. researchgate.netnih.gov

| Parameter | Predicted Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (likely centrosymmetric) |

| Key Intermolecular Interaction | N-H···N hydrogen bonds forming dimers or chains |

| Hydrogen Bond Geometry | N···N distance: ~2.9 - 3.2 Å; N-H···N angle: ~160 - 175° |

| Molecular Conformation | Benzothiazole core is planar; ethoxy group may be slightly out of plane. |

| Additional Interactions | π-π stacking between benzothiazole rings; C-H···π interactions. |

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular world, providing a theoretical framework to understand and predict the behavior of chemical compounds at the atomic and electronic levels. For this compound, these methods are invaluable in elucidating its intrinsic properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

DFT calculations can determine a variety of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial parameter, as it relates to the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For benzothiazole derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents on the ring system. mdpi.comresearchgate.net The presence of an electron-donating amino group (-NH₂) at the 4-position and an ethoxy group (-OCH₂CH₃) at the 5-position is expected to increase the energy of the HOMO and potentially decrease the HOMO-LUMO gap, thereby influencing the molecule's reactivity.

Reactivity descriptors, such as chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of a molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively. In studies of various benzothiazole derivatives, these parameters have been calculated to understand their reactivity profiles. mdpi.com

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Benzothiazoles.

| Property | Predicted Value Range | Significance |

| HOMO Energy | -5.5 to -6.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 eV | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | 2.0 to 2.25 eV | Measures resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | 1.5 to 2.0 eV | Quantifies the ability to act as an electrophile. |

Note: These values are estimations based on published data for structurally similar benzothiazole derivatives and the known effects of amino and ethoxy substituents. Actual values would require specific DFT calculations for this molecule.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are highly valuable for predicting spectroscopic data. nih.gov Techniques like Hartree-Fock (HF) theory, often followed by corrections for electron correlation, can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netmdpi.com

For this compound, ab initio calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose and has shown good agreement with experimental data for other benzothiazole derivatives. mdpi.com The calculations would predict specific chemical shifts for the aromatic protons on the benzothiazole core, the protons of the ethoxy group's ethyl chain, and the protons of the amine group. Similarly, the chemical shifts for all carbon atoms in the molecule can be computed.

Vibrational spectroscopy is another area where ab initio calculations are highly informative. The theoretical IR spectrum can be calculated, showing the characteristic vibrational frequencies for the functional groups present in this compound. This would include stretching and bending vibrations for the N-H bonds of the amine, C-H bonds of the aromatic ring and the ethyl group, C-O and C-N bonds, and the vibrations associated with the benzothiazole ring system itself. researchgate.net

Table 2: Predicted Spectroscopic Parameters for this compound from Ab Initio Calculations.

| Parameter | Predicted Value Range | Functional Group Assignment |

| ¹H NMR Chemical Shift (ppm) | 6.5 - 8.0 | Aromatic Protons |

| ¹H NMR Chemical Shift (ppm) | 4.0 - 4.5 (quartet), 1.3 - 1.6 (triplet) | Ethoxy Group (-OCH₂CH₃) |

| ¹H NMR Chemical Shift (ppm) | 4.5 - 5.5 (broad) | Amino Group (-NH₂) |

| ¹³C NMR Chemical Shift (ppm) | 110 - 160 | Aromatic and Heterocyclic Carbons |

| IR Frequency (cm⁻¹) | 3300 - 3500 | N-H Stretching (Amine) |

| IR Frequency (cm⁻¹) | 2850 - 3000 | C-H Stretching (Aliphatic) |

| IR Frequency (cm⁻¹) | 1200 - 1250 | C-O Stretching (Aryl Ether) |

| IR Frequency (cm⁻¹) | 1550 - 1650 | C=N and C=C Stretching (Ring) |

Note: These are generalized predictions based on typical values for the specified functional groups in similar chemical environments. Precise values would be obtained from specific calculations.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes. nih.gov For a molecule like this compound, which has a flexible ethoxy side chain, MD simulations can explore the accessible conformational space. researchgate.net

The simulation would involve calculating the forces on each atom and integrating Newton's equations of motion, allowing the molecule to move and change its shape over time. This can reveal the preferred orientations (conformers) of the ethoxy group relative to the benzothiazole ring and the energy barriers between these conformations. Understanding the conformational landscape is important as the three-dimensional shape of a molecule can significantly influence its biological activity and interactions with other molecules. Studies on other substituted benzothiazoles have performed conformational analysis by systematically rotating dihedral angles to identify stable conformers. mdpi.com

Chemoinformatic Approaches to Molecular Properties and Reactivity

Chemoinformatics involves the use of computational methods to analyze and predict the properties of chemical compounds based on their structure. This field is particularly important in drug discovery for screening large libraries of virtual compounds.

For this compound, various molecular descriptors can be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Examples include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are crucial for predicting a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Numerous QSAR studies have been performed on benzothiazole derivatives to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov These studies have identified key molecular descriptors that correlate with activity. For instance, subdivided surface areas and partial charges have been found to be important contributors in some models for benzothiazole derivatives. mdpi.com While a specific QSAR model for this compound would require a dataset of its activity along with that of related compounds, its descriptors can be calculated and compared to existing models to estimate its potential activity.

Table 3: Calculated Chemoinformatic Descriptors for this compound.

| Descriptor | Calculated/Estimated Value | Significance |

| Molecular Weight | ~194.25 g/mol | Influences diffusion and transport properties. |

| LogP | ~2.5 - 3.0 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~65 - 75 Ų | Relates to oral bioavailability. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Influences binding to biological targets. |

| Hydrogen Bond Acceptors | 3 (N, O, S) | Influences binding to biological targets. |

Note: These values are estimates calculated from the molecular structure and can vary slightly depending on the calculation method.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 5-Ethoxy-1,3-benzothiazol-4-amine, future research could pivot towards sustainable synthetic strategies that minimize waste and energy consumption. Drawing inspiration from green chemistry principles applied to other benzothiazoles, several avenues warrant exploration. mdpi.com

One promising approach involves the use of water as a solvent, which is a significant departure from traditional organic solvents. For instance, the synthesis of benzothiazole (B30560) derivatives has been achieved in a methanol-water mixed solvent system at room temperature, utilizing recyclable catalysts like ammonium (B1175870) chloride. mdpi.com Investigating similar water-based, catalyst-driven condensation reactions for the synthesis of this compound could lead to a more sustainable production process.

Another innovative and sustainable route to explore is the utilization of carbon dioxide (CO₂) as a C1 source. Research has demonstrated the synthesis of benzothiazoles through the cyclization of 2-aminothiophenols with CO₂. mdpi.com Adapting this methodology for this compound would represent a significant advancement in green synthesis by incorporating a greenhouse gas as a raw material. mdpi.com

Furthermore, the use of microwave-assisted organic synthesis (MAOS) could be investigated to accelerate reaction times and improve yields for the synthesis of this compound. The exploration of solid-supported catalysts could also simplify product purification and catalyst recycling, further enhancing the sustainability of the synthesis.

A comparative overview of potential sustainable synthetic routes is presented in the table below.

| Synthetic Approach | Potential Advantages for this compound |

| Water-based Synthesis | Reduced use of volatile organic compounds (VOCs), lower cost, enhanced safety. |

| CO₂ as a C1 Source | Utilization of a greenhouse gas, potential for novel reaction pathways. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, better process control. |

| Solid-Supported Catalysts | Ease of catalyst separation and recycling, continuous flow process potential. |

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, advanced computational studies, such as those employing Density Functional Theory (DFT), can provide deep insights into its electronic structure, reactivity, and selectivity. researchgate.net

DFT calculations can be used to determine key quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. Mapping the electron density and electrostatic potential surfaces can reveal the most likely sites for electrophilic and nucleophilic attack, thus predicting the regioselectivity of its reactions. researchgate.net

These computational models can be instrumental in designing new synthetic pathways and predicting the outcomes of reactions. For example, by simulating the reaction mechanism, it would be possible to identify transition states and intermediates, providing a detailed understanding of the reaction kinetics and thermodynamics. This knowledge is invaluable for optimizing reaction conditions to favor the desired product and minimize side reactions.

Furthermore, computational docking studies could be employed to predict the binding affinity of this compound with various biological targets, such as enzymes or receptors. This could guide the exploration of its potential pharmacological applications. researchgate.net

| Computational Method | Predicted Insights for this compound |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reactivity indices, reaction mechanisms. |

| Molecular Docking | Binding affinity to biological targets, potential as a bioactive agent. |

| Hirshfeld Surface Analysis | Intermolecular interactions in the solid state, crystal packing. researchgate.net |

Untapped Potential in Materials Science and Industrial Applications

The unique structural features of the benzothiazole scaffold suggest that this compound could have significant, yet unexplored, potential in materials science and various industrial sectors. Benzothiazole derivatives are known for their applications as vulcanization accelerators in the rubber industry, corrosion inhibitors, and as components in the synthesis of dyes. taylorandfrancis.comwikipedia.org

In the realm of materials science, the aromatic and heterocyclic nature of this compound makes it a candidate for the development of novel organic functional materials. Its potential as a building block for conjugated polymers could be investigated. Such polymers often exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov The ethoxy and amine functional groups could be modified to tune the electronic and optical properties of the resulting polymers.

The compound could also be explored as a scintillator. Scintillating materials, which emit light upon exposure to ionizing radiation, are crucial in medical imaging and radiation detection. The benzothiazole core is a known fluorophore, and the specific substituents on this compound may enhance its scintillating properties.

In the agrochemical industry, certain benzothiazole derivatives have been developed as herbicides. nih.govnih.gov The unique substitution pattern of this compound could be a starting point for the design of new, selective herbicides.

Finally, the potential of this compound as an intermediate in the synthesis of pharmaceuticals is a vast and largely unexplored area. The benzothiazole nucleus is a common feature in many biologically active compounds. nih.govijper.org Systematic derivatization of this compound could lead to the discovery of new therapeutic agents.

| Potential Application Area | Rationale for this compound |

| Materials Science | |

| Organic Electronics | Potential building block for conjugated polymers for OLEDs and OPVs. epo.org |

| Scintillators | Benzothiazole core is a known fluorophore; potential for radiation detection. |

| Industrial Chemistry | |

| Agrochemicals | Structural similarities to known benzothiazole-based herbicides. nih.govnih.gov |

| Dye Synthesis | Amine and ethoxy groups can act as auxochromes to modify color. |

| Pharmaceuticals | |

| Drug Discovery | Benzothiazole is a privileged scaffold in medicinal chemistry. nih.govijper.org |

Q & A

Basic: What are common synthetic routes for 5-Ethoxy-1,3-benzothiazol-4-amine?

Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. Key steps include:

- Ethoxy group introduction : Alkylation of a hydroxylated benzothiazole precursor using ethyl bromide or iodide under basic conditions (e.g., NaH in DMF) .

- Amino group installation : Nucleophilic substitution at the 4-position using ammonia or protected amines. For example, halogenated intermediates (e.g., 5-chloro-1,3-benzothiazol-4-amine) can undergo amination via Buchwald-Hartwig coupling or SNAr reactions under controlled pH .

- Oxidation/Reduction : Adjust oxidation states using agents like hydrogen peroxide (for sulfoxide formation) or sodium borohydride (for nitro group reduction) .

Validation : Monitor reaction progress via TLC and confirm purity through HPLC or GC-MS.

Basic: How is the molecular structure of this compound validated post-synthesis?

Answer:

Structural confirmation employs:

- X-ray crystallography : Resolve bond lengths and angles using SHELX software for refinement . For example, planar geometry of the benzothiazole ring and ethoxy group orientation can be determined.

- Spectroscopic techniques :

- NMR : NMR detects ethoxy protons (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for CH) and aromatic protons. NMR confirms C-O (ethoxy) at ~60–70 ppm .

- IR : Stretching vibrations for C=N (~1580 cm) and NH (~3120 cm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS: 212.0483) .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

Answer:

Contradictions (e.g., unexpected coupling constants or bond lengths) require:

- Cross-validation : Compare data across multiple techniques (e.g., XRD vs. DFT-calculated bond lengths). For instance, deviations >0.05 Å in XRD may indicate disorder, necessitating Hirshfeld surface analysis .

- Computational modeling : Use Gaussian or ORCA to optimize geometry and simulate NMR/IR spectra. Compare with experimental data to identify artifacts .

- Sample purity checks : Impurities (e.g., residual solvents) can distort spectra. Re-crystallize or repurify via column chromatography .

Example : Inconsistent NH stretching in IR may arise from hydrogen bonding. Solvent-free samples or solid-state NMR can clarify .

Advanced: What methodologies are used to evaluate the antitumor activity of this compound derivatives?

Answer:

- In vitro assays :

- Mechanistic studies :

- SAR analysis : Modify substituents (e.g., replacing ethoxy with methoxy) to correlate structure with activity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis .

- Waste disposal : Segregate organic waste containing benzothiazole derivatives. Neutralize acidic/basic residues before disposal .

- Spill management : Absorb spills with vermiculite, place in sealed containers, and label as hazardous .

Note : The compound may exhibit moderate toxicity—conduct acute toxicity assays (e.g., LD in rodents) before scaling up .

Advanced: How can crystallographic data be leveraged to optimize reaction conditions for derivatives?

Answer:

- Packing analysis : Identify intermolecular interactions (e.g., N–H⋯N hydrogen bonds) that stabilize intermediates. Adjust solvents to mimic crystal environments (e.g., ethanol for H-bond promotion) .

- Torsion angle adjustments : If XRD shows ethoxy group steric hindrance, switch to bulkier bases (e.g., DBU) to reduce rotational barriers during synthesis .

- Polymorph screening : Use solvent evaporation or slurry methods to isolate polymorphs with higher solubility for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.